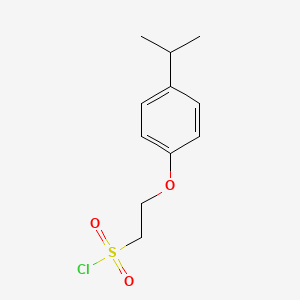
2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-isopropylphenol with ethylene oxide to form 2-(4-isopropylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing, sourcing, and procurement processes to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves electrophilic aromatic substitution.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), sulfuric acid (H2SO4), and hypochlorous acid (HOCl) are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents may be employed depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: May be employed in biochemical studies and experiments.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride involves its reactivity with various molecular targets. The compound’s sulfonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The specific pathways and molecular targets depend on the context of its use in research and industry .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Isopropylphenoxy)ethanol: An intermediate in the synthesis of 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride.
4-Isopropylphenol: A precursor in the synthesis process.
Uniqueness
This compound is unique due to its high reactivity and selectivity, making it a valuable tool for various chemical and research applications .
Propiedades
Fórmula molecular |
C11H15ClO3S |
|---|---|
Peso molecular |
262.75 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-9(2)10-3-5-11(6-4-10)15-7-8-16(12,13)14/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
CSEYLRSWLLYPLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)

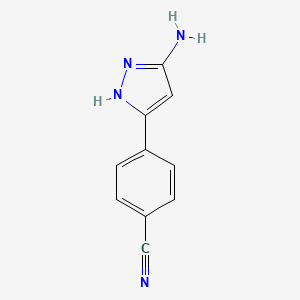
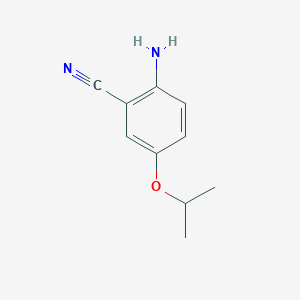
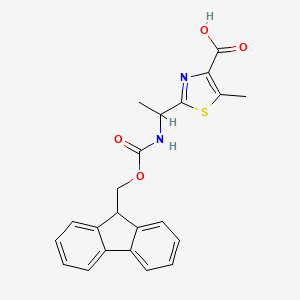
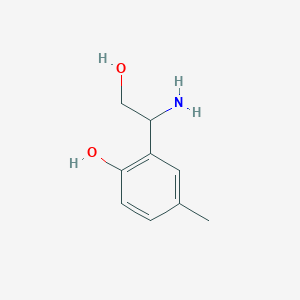
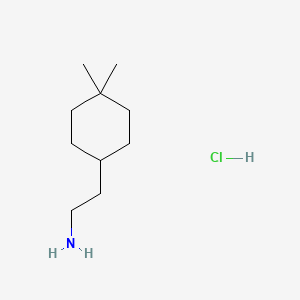
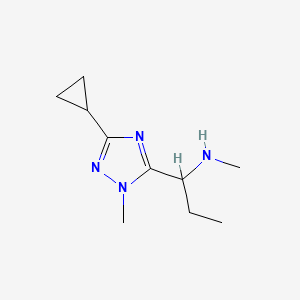
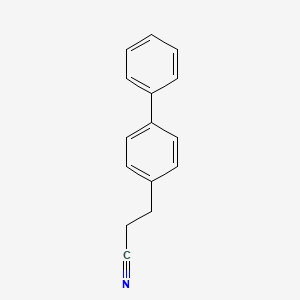
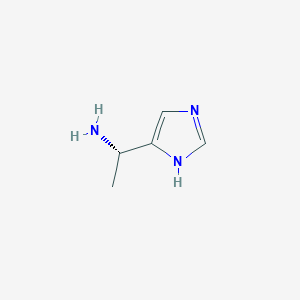
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)


